![molecular formula C23H21N3OS2 B492676 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile CAS No. 667913-23-7](/img/structure/B492676.png)
7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
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Overview
Description
7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H21N3OS2 and its molecular weight is 419.6g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Our compound may exhibit similar activity against microbial pathogens .
Antitumor and Cytotoxic Effects
Thiazoles have shown promise as antitumor agents. In particular, our compound could be evaluated for its cytotoxicity against cancer cells. Researchers have synthesized related thiazole derivatives and assessed their impact on various tumor cell lines. Investigating its efficacy against specific cancer types would be valuable .
Antihypertensive Potential
Some thiazole derivatives exhibit antihypertensive activity. While more research is needed, our compound’s structure suggests it might influence blood pressure regulation. Investigating its effects on vascular function and hypertension management could be worthwhile .
Anti-Inflammatory Properties
Thiazoles have been studied for their anti-inflammatory effects. Our compound could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Further mechanistic studies are warranted .
Neuroprotective Applications
Given the role of thiazoles in neurotransmitter synthesis, exploring neuroprotective effects is intriguing. Our compound might impact neuronal health, making it relevant for neurodegenerative diseases. In vitro and in vivo studies could shed light on its neuroprotective mechanisms .
Bioisosterism and Pharmacokinetics
Thiazoles are used to optimize drug properties. Our compound’s structure allows for modifications to enhance potency, selectivity, and pharmacokinetic features. Researchers can explore bioisosterism by substituting functional groups to improve lipophilicity, solubility, and overall drug profile .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility profile of thiazole compounds suggests that the compound’s action may be influenced by the solvent environment .
properties
IUPAC Name |
7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLDXWNLCIDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
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